N-({N'-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of hydrazine derivatives with aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: Aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-({N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and aromatic amides, such as:
- N,4-dimethyl-N-[(4-{N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbonyl}phenyl)methyl]benzene-1-sulfonamide .
- (2E)-N-hydroxy-3-[4-(N’-{[(1E)-3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene]methyl}hydrazinecarbonyl)phenyl]prop-2-enamide .
Uniqueness
N-({N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of multiple aromatic rings and the hydrazone functional group.
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H25N3O2/c1-20(17-21-11-5-2-6-12-21)18-28-29-24(30)19-27-26(31)25(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,25H,19H2,1H3,(H,27,31)(H,29,30)/b20-17+,28-18+ |
InChI Key |
GYQHHEKIJPMHCO-QQLOIZATSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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